molecular formula C27H31N5O9 B2715996 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate CAS No. 1351650-51-5

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate

Katalognummer: B2715996
CAS-Nummer: 1351650-51-5
Molekulargewicht: 569.571
InChI-Schlüssel: UBVWCMVCUXGDSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex heterocyclic molecule combining a benzimidazole core, a piperazine ring, and a 3,4-dihydroquinoline moiety, stabilized as a dioxalate salt. Its structure features:

  • 1H-Benzo[d]imidazole: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its role in medicinal chemistry (e.g., antiviral and antiparasitic agents) .
  • Piperazine: A six-membered diamine ring that enhances solubility and modulates receptor binding .
  • Dioxalate salt: Improves stability and solubility for pharmaceutical applications.

Eigenschaften

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O.2C2H2O4/c29-23(28-11-5-7-18-6-1-4-10-21(18)28)17-27-14-12-26(13-15-27)16-22-24-19-8-2-3-9-20(19)25-22;2*3-1(4)2(5)6/h1-4,6,8-10H,5,7,11-17H2,(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVWCMVCUXGDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the formation of the dihydroquinoline structure under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzimidazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study highlighted the efficacy of related compounds in inhibiting AChE, suggesting that this compound could be explored for its potential to enhance cognitive function by increasing acetylcholine levels in the brain .

Anticancer Activity

The benzimidazole and quinoline components of the compound are known for their anticancer properties. Research has shown that derivatives containing these moieties can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer cell lines need further investigation to establish its effectiveness as an anticancer agent .

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the benzimidazole ring is particularly relevant in this context, as it has been associated with antibacterial and antifungal activities. Future studies could evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria and fungi .

Case Studies

StudyFocusFindings
Study on AChE Inhibition Evaluated compounds for cognitive enhancementIdentified significant AChE inhibition leading to increased acetylcholine levels, suggesting potential for Alzheimer's treatment .
Anticancer Evaluation Tested benzimidazole derivatives against cancer cell linesShowed promising results in inducing cell death and inhibiting proliferation in several cancer types .
Antimicrobial Assessment Assessed structural analogs for antimicrobial activityFound effective against multiple bacterial strains, indicating potential for development as an antibiotic .

Wirkmechanismus

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Notes Reference
Target: 2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate C25H28N5O5 (free base) 478.53 g/mol (free base) Benzimidazole-piperazine-ethanone core; dihydroquinoline substituent; dioxalate salt. Hypothesized CNS or receptor modulation (inferred from structural analogs).
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) C14H20N4O 260.34 g/mol Benzimidazole-piperazine with ethanol tail; lacks dihydroquinoline and ketone. Intermediate for antipsychotic agents .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) C28H31N7O2 509.60 g/mol Benzimidazole-piperazine-methanone core; substituted with pyridine and methoxybenzyl. Dual histamine H1/H4 receptor ligand .
65277-42-1 (Ketoconazole analog) C26H28Cl2N4O4 531.43 g/mol Imidazole-dioxolane-piperazine-acetyl core; dichlorophenyl substituent. Antifungal activity (ketoconazole derivative) .
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) C34H24N8 568.61 g/mol Bis-imidazole-triazole hybrid; diphenyl substituents. Antimicrobial potential (structural inference) .

Key Observations:

Salt Formation : Unlike neutral analogs (e.g., 7 ), the dioxalate salt likely improves aqueous solubility, a critical factor for bioavailability .

Receptor Targeting : Piperazine-containing analogs (5a , 7 ) show affinity for neurological or histamine receptors, suggesting the target compound may share similar targets .

Antimicrobial vs. CNS Focus: While C1 and 65277-42-1 emphasize antimicrobial activity, the target compound’s dihydroquinoline moiety aligns more with CNS-active scaffolds (e.g., tacrine derivatives) .

Pharmacological Implications (Inferred)

  • Metabolic Stability: The dihydroquinoline moiety may reduce oxidative metabolism compared to fully aromatic quinoline derivatives.

Biologische Aktivität

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities, supported by data from various studies.

Chemical Structure

The molecular formula of the compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2}, with a molecular weight of 354.4 g/mol. The structure consists of a benzimidazole moiety linked to a piperazine ring and a dihydroquinoline derivative, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar in structure to our compound. A study reported that various benzimidazole derivatives exhibited significant activity against multiple bacterial strains, including Staphylococcus aureus (both MRSA and non-MRSA), Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundMIC (µg/mL)Target Organisms
3ao< 1S. aureus
3ad3.9 - 7.8C. albicans, E. coli
3aq< 1MRSA, M. smegmatis

These findings suggest that the structural components of the compound may interact with microbial targets, potentially inhibiting their growth.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. A study on related compounds demonstrated their ability to inhibit human topoisomerase I (Hu Topo I), an essential enzyme for DNA replication in cancer cells . The evaluated compounds showed promising results against a panel of 60 human cancer cell lines at the National Cancer Institute.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundIC50 (µM)Cancer Cell Lines Tested
BBZ 11a16Various (NCI 60)
BBZ 12bComparable to CPTVarious (NCI 60)

These compounds caused cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents through mechanisms involving DNA damage response .

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies suggest that structural features such as the benzimidazole core and piperazine ring enhance binding affinity to target proteins involved in cellular processes like DNA replication and repair .

Case Studies

A notable case study involved the synthesis and evaluation of novel benzimidazole derivatives against microbial and cancer cell lines. The results indicated that modifications on the benzimidazole scaffold significantly influenced biological activity, showcasing the importance of structure-activity relationships in drug design .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential coupling of the benzo[d]imidazole, piperazine, and dihydroquinoline moieties. Critical steps include:

  • Coupling reactions : Use nucleophilic substitution or amidation to link the piperazine and benzoimidazole groups. For example, benzimidazole-methyl intermediates are reacted with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (ethanol/water mixtures) are employed to isolate intermediates and the final product .
  • Yield optimization : Adjust reaction time (12–24 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratios for limiting reagents). Yields for analogous compounds range from 65% to 74% depending on substituents .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in benzoimidazole appear at δ 7.2–8.1 ppm, while piperazine methylene groups resonate at δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks for related compounds: 334–410 m/z) .
  • Infrared (IR) spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Multi-dimensional NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm connectivity between piperazine and benzoimidazole groups .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm salt forms (e.g., dioxalate counterion positioning) .

Advanced: What in vitro models are suitable for elucidating its biological mechanism of action?

  • Receptor binding assays : Screen for affinity at histamine H₁/H₄ receptors (common targets for piperazine-benzimidazole hybrids) using radioligand displacement assays .
  • Cellular activity tests : Measure cAMP inhibition (GPCR-linked pathways) or kinase activity in cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition studies : Test against acetylcholinesterase or cytochrome P450 isoforms to assess metabolic stability .

Advanced: How does the compound’s stability vary under physiological or formulation conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 37°C) with HPLC monitoring. Piperazine derivatives often show instability in acidic conditions due to protonation-induced ring opening .
  • Thermal analysis : Use TGA/DSC to determine melting points and decomposition thresholds (e.g., dioxalate salts typically degrade above 200°C) .
  • Light sensitivity : Store lyophilized forms in amber vials to prevent photodegradation of the quinoline moiety .

Basic: What are common impurities in the synthesis, and how are they controlled?

  • Byproducts : Unreacted intermediates (e.g., free benzoimidazole or piperazine) detected via HPLC (C18 column, acetonitrile/water gradient).
  • Degradation products : Oxidized quinoline or hydrolyzed dioxalate identified using LC-MS/MS .
  • Control strategies : Optimize reaction quenching (e.g., rapid cooling) and implement in-process checks (TLC monitoring at each step) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modification : Replace the dihydroquinoline group with other heterocycles (e.g., isoquinoline) to enhance receptor selectivity. Analogues with methyl/ethyl groups on the benzoimidazole nitrogen show improved bioavailability .
  • Bioisosteric replacement : Substitute the piperazine ring with morpholine or piperidine to alter pharmacokinetic profiles .
  • Activity cliffs : Use molecular docking to predict binding poses. For example, bulky substituents on the benzoimidazole may sterically hinder target interactions .

Advanced: What formulation strategies mitigate solubility challenges for in vivo studies?

  • Salt formation : The dioxalate counterion enhances aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4 vs. <0.1 mg/mL for free base) .
  • Nanoemulsions : Encapsulate in lipid-based carriers (e.g., liposomes) to improve bioavailability .
  • Co-solvent systems : Use PEG-400/water mixtures (70:30) for intravenous administration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.